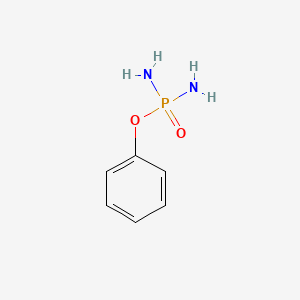

Phenyl phosphorodiamidate

説明

Significance and Research Landscape of Phenyl Phosphorodiamidate

The primary significance of Phenyl phosphorodiamidate (also known as PPDA) in contemporary research lies in its potent ability to inhibit the enzyme urease. wikipedia.orgagritestbook.com Urease catalyzes the rapid hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. agritestbook.comresearchgate.net This process can lead to significant nitrogen loss through ammonia volatilization when urea-based fertilizers are applied to soil. agritestbook.comgoogle.com By slowing down this enzymatic conversion, Phenyl phosphorodiamidate enhances the efficiency of these fertilizers, ensuring more nitrogen remains available for plant uptake. wikipedia.orgagritestbook.com This role has made it a key component in the development of controlled-release fertilizer technologies. wikipedia.org

Research has extensively explored its function as a urease inhibitor. Studies have shown that Phenyl phosphorodiamidate acts as a slow, tight-binding inhibitor of urease. nih.govniscpr.res.in The mechanism is suggested to involve the formation of a phosphoacyl enzyme intermediate, effectively blocking the enzyme's active site. nih.gov Its effectiveness has been demonstrated in various agricultural settings, including flooded soils for rice cultivation, where it helps in delaying urea hydrolysis. tum.de The degradation of Phenyl phosphorodiamidate in agricultural environments is influenced by factors such as pH. tum.de

Beyond its agricultural applications, Phenyl phosphorodiamidate is a valuable reagent in organic synthesis. cymitquimica.comlookchem.com It is particularly utilized for the direct conversion of tautomeric keto-hydroxy groups found in N-heterocycles into amino groups. lookchem.comchemicalbook.comacs.org This chemical reactivity makes it a useful tool for synthesizing complex molecules and exploring novel chemical transformations. cymitquimica.comlookchem.com Its ability to act as a nucleophile allows it to participate in a variety of chemical reactions, contributing to its utility in synthetic chemistry. cymitquimica.com

Historical Context of Phosphoramidate (B1195095) Chemistry

The study of phosphoramidates, the class of compounds to which Phenyl phosphorodiamidate belongs, has a rich history. Phosphoramidates are organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom. nih.govwikipedia.org

One of the earliest syntheses of phosphoramidates dates back to the work of Audrieth and Toy in the 1940s. acs.orgnih.gov Their method involved treating phosphoryl trichloride (B1173362) with phenol (B47542), followed by a reaction with ammonia to form the P-N bond. nih.gov Phenyl phosphorodiamidate itself can be synthesized via a similar route, and its hydrolysis is a key step in the preparation of diamidophosphate (B1260613) (DAP), a versatile phosphorylating agent. wikipedia.orgnih.gov

The field of phosphoramidate chemistry expanded significantly with the discovery of their importance in biological systems and synthetic applications. For instance, phosphoramidites, derivatives of phosphoramidates, became the "gold standard" for automated DNA synthesis in the early 1980s, a breakthrough that was crucial for the advancement of genomics. twistbioscience.comtrilinkbiotech.com This method, developed by Marvin Caruthers, allowed for the efficient, sequential addition of nucleotides to a growing DNA chain. trilinkbiotech.com

In the 1990s, the application of chiral phosphoramidate-based ligands in asymmetric catalysis, pioneered by Ben Feringa and others, marked another paradigm shift. wikipedia.org These monodentate ligands proved highly effective in achieving high levels of stereocontrol in reactions like conjugate additions and hydrogenations, challenging the long-held belief that only rigid, bidentate ligands could provide high enantioselectivity. wikipedia.org This historical development underscores the versatility and enduring importance of the phosphoramidate scaffold in various domains of chemistry.

Chemical and Physical Properties of Phenyl Phosphorodiamidate

| Property | Value |

| Chemical Formula | C₆H₉N₂O₂P wikipedia.org |

| Molar Mass | 172.12 g·mol⁻¹ wikipedia.org |

| Appearance | White solid / White to gray powder and flakes wikipedia.orglookchem.com |

| Melting Point | 183-185 °C lookchem.com |

| Boiling Point | 313.8 °C at 760 mmHg lookchem.com |

| Flash Point | 143.6 °C lookchem.com |

| Density | 1.34 g/cm³ lookchem.com |

| Water Solubility | 5.6 g/L at 20 °C lookchem.com |

| CAS Number | 7450-69-3 wikipedia.org |

| SMILES | C1=CC=C(C=C1)OP(=O)(N)N wikipedia.org |

Structure

3D Structure

特性

IUPAC Name |

diaminophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073382 | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-69-3 | |

| Record name | Phenyl phosphorodiamidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric phenyl ester diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodiamidic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl diamidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Phenyl Phosphorodiamidate

Established Synthetic Pathways for Phenyl Phosphorodiamidate

The synthesis of phenyl phosphorodiamidate primarily relies on the carefully controlled reaction of amines with a suitable phosphorus oxychloride derivative. This process is often preceded by the synthesis of a key precursor, phenyl phosphorodichloridate.

Amidation Reactions Involving Phosphorus Chlorides and Amines

The principal method for synthesizing phenyl phosphorodiamidate involves the amidation of phenyl phosphorodichloridate. This reaction is a nucleophilic substitution where ammonia (B1221849) or other amine sources displace the chloride ions on the phosphorus center. The reaction of phenyl phosphorodichloridate with an excess of an amine, such as in the synthesis of phosphorodiamidate ligands, proceeds via condensation. For instance, the reaction of phenyl N-phenylphosphoramidochloridate with 1,4-diaminobutane (B46682) in the presence of triethylamine (B128534) at 50–60°C for 4 hours yields the corresponding phosphorodiamidate. researchgate.net

In a broader context, the synthesis of phosphoramidates can be achieved through various routes, including the salt elimination route, which is an extension of the Atherton-Todd reaction. nih.gov This involves reacting H-phosphonates with ammonia or amines in the presence of a base. nih.gov Another approach is the reaction of phosphoryl trichloride (B1173362) with phenol (B47542) in the presence of pyridine (B92270) to produce a mixture that, upon reaction with ammonia, yields phosphoramidates and phosphorodiamidates. nih.gov

Precursor Chemistry: Synthesis of Phenyl Phosphorodichloridate

The synthesis of the crucial precursor, phenyl phosphorodichloridate, is well-established and typically involves the reaction of phenol with phosphoryl chloride. asianpubs.orgasianpubs.orgontosight.ai Several methods have been developed to optimize this reaction, which can be sensitive to reaction conditions, often leading to a mixture of mono-, di-, and tri-substituted products.

One established method involves the dropwise addition of phenol and triethylamine in diethyl ether to a solution of phosphoryl chloride in the same solvent at a low temperature of -78 °C under a nitrogen atmosphere. asianpubs.org The reaction mixture is then allowed to warm to room temperature and stirred for an extended period. asianpubs.org This process affords phenyl phosphorodichloridate in high yield. asianpubs.org

Alternatively, a high-yield, low-temperature process has been developed that involves heating a monohydric phenol with phosphoryl chloride in a specific mole ratio in the presence of an aluminum catalyst, such as aluminum chloride or activated aluminum metal. google.com This catalytic approach allows the reaction to proceed efficiently at temperatures between 85 °C and 130 °C, avoiding the higher temperatures and reflux conditions that often lead to lower yields of the desired monoaryl derivative. google.com The catalyst's high specificity significantly accelerates the reaction. google.com Another method involves adding phenol to a mixture of phosphoryl chloride and diethylamine (B46881) hydrochloride at a temperature of 105°-110°C. prepchem.com

| Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Phenol, Phosphoryl Chloride, Triethylamine | Diethyl Ether | -78 to RT | 87 | asianpubs.org |

| Phenol, Phosphoryl Chloride | Aluminum Chloride/Aluminum | 85 - 130 | High | google.com |

| Phenol, Phosphoryl Chloride | Diethylamine Hydrochloride | 105 - 110 | - | prepchem.com |

Investigations into Phenyl Phosphorodiamidate Reactivity and Reaction Mechanisms

The reactivity of phenyl phosphorodiamidate is characterized by the versatile nature of the phosphoramidate (B1195095) group, which can participate in a range of chemical transformations.

Nucleophilic Substitution Processes Involving Phenyl Phosphorodiamidate

Nucleophilic substitution at the phosphorus center of phenyl phosphorodiamidate and its derivatives is a fundamental aspect of its chemistry. These reactions can proceed through either a stepwise mechanism, involving a trigonal bipyramidal pentacoordinate intermediate, or a concerted mechanism with a single pentacoordinate transition state. sapub.org The specific pathway is influenced by the nature of the nucleophile and the leaving group. sapub.org For instance, the presence of the bis(2-chloroethyl) moieties in derivatives like Phenyl N,N-bis(2-chloroethyl)phosphorodiamidate suggests a potential for reactivity in nucleophilic substitution reactions, which is significant for their biological mechanisms of action. vulcanchem.comresearchgate.net

The aminolysis of related aryl diphenyl phosphinates has been shown to proceed through a zwitterionic pentacoordinate intermediate, with its breakdown being the rate-determining step. sapub.org The choice between a concerted and a stepwise mechanism can also be dictated by the basicity of the attacking amine. sapub.org

Intramolecular Cyclization Pathways in Phenyl Phosphorodiamidate Chemistry

Phenyl phosphorodiamidate and its derivatives can undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These cyclizations can be initiated by the presence of suitable functional groups within the molecule. For example, intramolecular cyclization via NH or OH groups can lead to the formation of heterocycles.

In the context of prodrug design, the intramolecular cyclization of phosphoramidate anions is a key activation step. nih.gov Upon enzymatic cleavage of an ester group, the resulting carboxylate anion can intramolecularly attack the phosphorus center, leading to the formation of a five-membered ring intermediate. nih.gov This reactive intermediate then hydrolyzes to release the active drug. nih.gov A similar intramolecular cyclization has been observed in the reaction of certain phenylboronate (B1261982) probes, where a phenyl radical intermediate undergoes rapid cyclization. nih.gov

Mechanistic Insights into Reactive Intermediate Formation

The reactions of phenyl phosphorodiamidate often involve the formation of highly reactive intermediates that dictate the final product distribution. These intermediates are typically short-lived and are studied through a combination of experimental techniques and computational methods. uoanbar.edu.iqallen.in

In nucleophilic substitution reactions, a key reactive intermediate is the trigonal bipyramidal pentacoordinate species. sapub.org The stability and fate of this intermediate determine whether the reaction proceeds through a stepwise or concerted pathway. sapub.org

Stereoelectronic Effects and Aromatic Stabilization in Phenyl Phosphorodiamidate Reactions

The reactivity of phenyl phosphorodiamidate is significantly influenced by stereoelectronic effects and the presence of the aromatic phenyl group. The phenyl group plays a crucial role in stabilizing reaction intermediates through aromatic stabilization. Aromatic compounds, characterized by a planar, cyclic, and fully conjugated system of pi (π) electrons, exhibit enhanced stability compared to their non-aromatic counterparts. libretexts.orghilarispublisher.com This inherent stability of the benzene (B151609) ring can extend to intermediates formed during reactions involving the phosphate (B84403) moiety. hilarispublisher.com The delocalized π-electron system of the phenyl ring helps to disperse charge, thereby stabilizing transition states and intermediates that may develop during nucleophilic attack or other transformations.

Furthermore, the phenyl group imparts specific electronic effects on the phosphorus center. As an electron-withdrawing group, it facilitates nucleophilic attack at the phosphorus atom. This effect is critical in many reactions of phenyl phosphorodiamidate, including its hydrolysis and derivatization. The combination of the electron-withdrawing nature and the ability to stabilize intermediates makes the phenyl group a key determinant of the compound's chemical behavior.

Hydrolytic Degradation Mechanisms of Phenyl Phosphorodiamidate

Phenyl phosphorodiamidate (PPDA) is susceptible to hydrolytic degradation through pathways that are catalyzed by both acid and base conditions. tum.de The specific mechanism and resulting products are highly dependent on the pH of the environment. tum.deviu.ca Generally, for organophosphorus esters, base-catalyzed hydrolysis tends to favor cleavage at the phosphorus-leaving group bond (P-O, P-S, or P-N), while neutral or acid-catalyzed conditions can favor cleavage at the carbon-heteroatom bond (C-O or C-S) of the ester group. viu.caepa.gov However, in the case of PPDA, the degradation pathways involve distinct transformations at the phosphorus center under both acidic and basic conditions. tum.de The phosphorodiamidate linkages are known to be sensitive to acid, which can promote their hydrolysis. google.com

Acid-Catalyzed Hydrolysis Kinetics and Degradation Products

Under acidic conditions, the hydrolysis of phenyl phosphorodiamidate proceeds via a mechanism involving the sequential removal of its amide groups. tum.de This pathway does not follow the typical C-O bond cleavage sometimes seen in other phosphate esters under acidic conditions. tum.deviu.ca Instead, the reaction is characterized by a stepwise deamination process. The initial product formed is phenyl phosphoramidate, which is the result of the cleavage of one P-N bond. This intermediate is itself susceptible to further hydrolysis, leading to the formation of phenyl phosphate as the subsequent degradation product. tum.de

This sequential deamination highlights the lability of the P-N bond in an acidic environment. tum.degoogle.com

Base-Catalyzed Hydrolysis Kinetics and Degradation Products

In contrast to the acid-catalyzed pathway, base-catalyzed hydrolysis of phenyl phosphorodiamidate results in the cleavage of the P-O-phenyl bond. tum.de This mechanism is more aligned with the general observation for base-catalyzed hydrolysis of organophosphorus esters, which favors P-O cleavage. viu.caepa.gov The degradation under basic conditions yields phenol and diamidophosphoric acid as the primary products. tum.de The reaction demonstrates that during the day, factors that increase the pH of a solution, such as algal uptake of bicarbonate, can favor the rapid base-catalyzed hydrolysis of PPDA. tum.de

The reaction under basic conditions is as follows: Phenyl Phosphorodiamidate + H₂O → Phenol + Diamidophosphoric acid tum.de

Synthesis and Derivatization Strategies for Substituted Phenyl Phosphorodiamidates

The synthesis of substituted phenyl phosphorodiamidates can be achieved through various chemical strategies, often involving the phosphorylation of alcohols followed by aminolysis. This multi-step approach allows for the introduction of diverse substituents onto the phosphorodiamidate scaffold. researchgate.netresearchgate.net One common method involves reacting a substituted alcohol with a phosphorus oxychloride derivative to form a phosphorodichloridate intermediate. This reactive intermediate can then be treated with amines to yield the desired substituted phosphorodiamidate. researchgate.net The sequence of adding the reactants can be crucial for achieving the desired product. researchgate.net

Development of N,N'-Substituted Phenyl Phosphorodiamidates

A key strategy for the synthesis of N,N'-substituted phenyl phosphorodiamidates involves the reaction of phenyl phenylphosphoramidochloridate with various amines. researchgate.net This method provides a direct route to introduce different substituents onto the nitrogen atoms of the phosphorodiamidate core. By selecting a range of primary or secondary amines, a library of N,N'-substituted derivatives can be generated. This approach has been successfully used to synthesize a series of biologically active phenyl N,N'-phenyl phosphorodiamidates. researchgate.net

The general synthetic scheme is as follows: Phenyl Phenylphosphoramidochloridate + R-NH₂ → Phenyl N-Substituted-N'-Phenyl-Phosphorodiamidate + HCl researchgate.net

This reaction highlights a versatile method for creating structural diversity within this class of compounds, enabling the exploration of structure-activity relationships for various applications. researchgate.net

Synthesis of Cyclophosphorodiamidate Derivatives

The synthesis of cyclophosphorodiamidate derivatives from phenyl phosphorodiamidate precursors often involves a multi-step approach, beginning with the formation of a key intermediate, phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate. This intermediate is then reacted with various amines to yield the target cyclophosphorodiamidate structures.

A representative synthetic pathway starts with the preparation of phenyl phosphorodichloridate. This is achieved by reacting phenol with phosphoryl chloride in the presence of a base like triethylamine at low temperatures. The resulting phenyl phosphorodichloridate is then reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride to produce phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate.

The final cyclization step involves the reaction of this phosphoramidochloridate intermediate with an appropriate amine. For instance, reaction with aniline (B41778) in the presence of a base such as diazabicyclo tum.detum.detum.deoctane (DABCO) in a solvent like toluene (B28343) leads to the formation of a cyclophosphorodiamidate. asianpubs.org In some cases, elimination reactions can occur, leading to the formation of derivatives with vinyl groups. asianpubs.org

The reaction of phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate with one molar equivalent of potassium tert-butoxide in refluxing toluene has been shown to yield both the expected cyclized product and a product arising from the elimination of HCl from the 2-chloroethyl group. asianpubs.org

Table 1: Synthesis of Phenyl N,N-bis(2-chloroethyl)-N'-cyclophosphorodiamidates asianpubs.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product(s) | Yield (%) |

| Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate | Aniline | Diazabicyclo tum.detum.detum.deoctane (DABCO) | Toluene | Phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidate | High |

| Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate | Diazabicyclo tum.detum.detum.deoctane (DABCO) | - | Toluene | 1-(2-chloroethyl)-2-phenoxy-3-phenyl-1,3,2-diazaphospholidine 2-oxide | 35 |

| Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate | Potassium tert-butoxide | - | Toluene | 1-(2-chloroethyl)-2-phenoxy-3-phenyl-1,3,2-diazaphospholidine 2-oxide and 2-phenoxy-3-phenyl-1-vinyl-1,3,2-diazaphospholidine 2-oxide | Not specified |

Note: "High" yield indicates that the reaction proceeds efficiently, as stated in the source, although a specific percentage was not provided.

Comparative Reactivity and Structure-Reactivity Relationships in Phenyl Phosphorodiamidate Derivatives

Hydrolytic Stability and Degradation Kinetics:

The degradation of phenyl phosphorodiamidate in aqueous solutions follows first-order reaction kinetics. tum.de The rate of this degradation is highly dependent on the pH of the medium. tum.de Base-catalyzed hydrolysis results in the formation of phenol and diamidophosphoric acid, whereas acid-catalyzed hydrolysis proceeds through a sequential deamination to first yield phenyl phosphoramidate and then phenyl phosphate. tum.de

Studies comparing phenyl phosphorodiamidate (PPDA) with N-(n-butyl) thiophosphoric triamide (NBPT) as urease inhibitors have shown that NBPT can be more effective in certain soil conditions. tum.de The relatively lower stability of PPDA, which can undergo hydrolysis, is a contributing factor to its efficacy profile over time. tum.de

Influence of the Phenyl Group on Reactivity:

The phenyl group plays a crucial role in the reactivity of phenyl phosphorodiamidate derivatives. Compared to alkyl-substituted phosphonic diamides, phenyl phosphorodiamidate exhibits enhanced reactivity in certain synthetic applications, such as the formation of heterocycles. This increased reactivity is attributed to two main factors:

Aromatic Stabilization: The phenyl group can stabilize reaction intermediates through resonance.

Electron-Withdrawing Effects: The electronegativity of the sp² hybridized carbons of the phenyl ring facilitates nucleophilic attack at the phosphorus center.

Structure-Reactivity in Substituted Phenyl Phosphorodiamidates:

The introduction of substituents onto the phenyl ring of phenyl phosphorodiamidate derivatives allows for the fine-tuning of their reactivity. A study on the hydrolysis of a disubstituted arylphosphoric diamide, specifically o-nitro-p-chloro-phenyl phosphoric diamide, revealed that the reaction proceeds via both neutral and conjugate acid species, with two rate maxima observed at different acid molarities. asianpubs.org The mechanism is proposed to be a bimolecular, specific acid-catalyzed process involving P-N bond fission. asianpubs.org

The nature of the solvent also plays a critical role. The use of an aprotic solvent like DMSO can promote hydrolysis by acting as a nucleophile. asianpubs.org

Table 2: Comparative Reactivity of Phosphorodiamidate Derivatives

| Compound/Derivative | Reactivity Aspect | Observation | Reference |

| Phenyl phosphorodiamidate (PPDA) | Hydrolysis Kinetics | Follows first-order kinetics; rate is pH-dependent. | tum.de |

| Phenyl phosphorodiamidate (PPDA) vs. Alkyl-substituted phosphonic diamides | Synthetic Reactivity | PPDA is more reactive due to aromatic stabilization and electron-withdrawing effects of the phenyl group. | |

| o-Nitro-p-chloro-phenyl phosphoric diamide | Hydrolytic Mechanism | Proceeds via neutral and conjugate acid species with two rate maxima in acidic medium, suggesting a complex mechanism. | asianpubs.org |

| Phenyl phosphorodiamidate (PPDA) vs. N-(n-butyl) thiophosphoric triamide (NBPT) | Stability as Urease Inhibitor | PPDA can exhibit lower stability and inhibitory effect over time compared to NBPT due to hydrolysis. | tum.de |

These findings highlight the intricate relationship between the structure of phenyl phosphorodiamidate derivatives and their chemical reactivity. The electronic properties of the phenyl ring and any substituents, along with the reaction conditions, are key determinants of their transformation pathways and rates.

Coordination Chemistry and Catalytic Applications of Phenyl Phosphorodiamidate

Phenyl Phosphorodiamidate as a Ligand in Coordination Complexes

The ability of Phenyl phosphorodiamidate (PPD) to coordinate with metal centers is fundamental to its use in catalysis. This interaction is governed by the ligand's intrinsic properties and the various ways it can bind to a metal ion.

Phenyl phosphorodiamidate, with the formula C₆H₅P(O)(NH₂)₂, possesses multiple potential donor sites: the phosphoryl oxygen, the two nitrogen atoms of the amide groups, and the phosphorus atom itself. The phosphorus atom, being a Lewis base, can donate its lone pair of electrons to a metal center. The nature of the substituents on the phosphorus atom significantly influences its donor strength. soton.ac.uk

The coordination of Phenyl phosphorodiamidate can be proposed in several modes:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This typically occurs via the phosphorus atom, which is a common coordination mode for phosphine (B1218219) and phosphite (B83602) ligands. dergipark.org.tr Alternatively, coordination could occur through the phosphoryl oxygen.

Bidentate Chelation: The molecule could potentially act as a bidentate ligand, forming a chelate ring with the metal center. A likely mode is N,P-chelation, where one of the amide nitrogens and the phosphorus atom coordinate to the metal. This type of coordination is common for related iminophosphine ligands. dergipark.org.tr

Bridging Coordination: Phenyl phosphorodiamidate could bridge two metal centers. This might occur with the phosphorus atom coordinating to one metal and a nitrogen or oxygen atom coordinating to a second metal.

The specific coordination mode adopted often depends on the metal, its oxidation state, and the reaction conditions. The presence of N-H bonds also allows for deprotonation, creating anionic phosphorodiamidate ligands that can form robust bonds with metal centers, a feature utilized in directed metalation reactions. medscape.com

The formation of stable complexes between ligands and transition metals like palladium and nickel is a prerequisite for their use as catalysts in cross-coupling reactions. mdpi.commdpi.com While specific, isolated Phenyl phosphorodiamidate complexes with palladium and nickel are not extensively detailed in the provided context, the formation of such complexes can be inferred from the successful use of related phosphorodiamidate-directed chemistry. mobt3ath.comlookchem.com

The general synthesis of such complexes involves reacting a suitable metal precursor, such as Pd(cod)Cl₂ or [Pd(allyl)Cl]₂, with the ligand in an appropriate solvent. dergipark.org.trmdpi.com The coordination of the phosphorus atom to the metal center is typically confirmed by a downfield shift in the ³¹P NMR spectrum. dergipark.org.tr For instance, ortho-lithiated phosphorodiamidates react with metal salts to form directed metalation products, which are essentially coordination complexes. mobt3ath.com The stability and reactivity of these complexes are crucial for their subsequent catalytic performance. Nickel, in particular, is often used for coupling reactions involving less reactive electrophiles like aryl esters, where the choice of ligand is critical. nih.gov

Table 1: Representative Transition Metal Precursors for Complex Formation

| Metal Precursor | Common Name | Potential Application |

|---|---|---|

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) dichloride | Suzuki, Heck Couplings |

| NiCl₂(PCy₃)₂ | Bis(tricyclohexylphosphine)nickel(II) dichloride | Suzuki Coupling of Aryl Esters |

| [Pd(allyl)Cl]₂ | Allylpalladium(II) chloride dimer | Complex Synthesis |

Catalytic Activity of Phenyl Phosphorodiamidate-Metal Complexes

The true utility of Phenyl phosphorodiamidate in organometallic chemistry is demonstrated by the catalytic activity of its metal complexes. These complexes have shown promise in facilitating important carbon-carbon bond-forming reactions.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools in synthetic chemistry for forming C-C bonds. dergipark.org.tr The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or pseudohalide, is a prominent example. mdpi.comresearchgate.net

Phosphorodiamidate-ligated metal complexes have been effectively employed in this context. The phosphorodiamidate group can act as a directing group for ortho-metalation, and the resulting metallated species can then participate in Suzuki-Miyaura cross-coupling reactions. mobt3ath.comlookchem.com In these catalytic cycles, the ligand plays a crucial role in stabilizing the metal center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com Both nickel and palladium catalysts have been successfully used, with nickel often being a more cost-effective alternative for certain transformations. mobt3ath.comnih.gov

Table 2: Example of a Suzuki-Miyaura Coupling Facilitated by a Directed Phosphorodiamidate System

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodo Aryl Phosphorodiamidate | Phenylboronic Acid | Pd(PPh₃)₄ | Ortho-phenylated Aryl Phosphorodiamidate | High | lookchem.com |

While the Suzuki-Miyaura reaction is a key application, the catalytic potential of Phenyl phosphorodiamidate-metal complexes extends to other transformations. Palladium complexes with related phosphorus-nitrogen (PN) ligands have demonstrated high activity in Heck coupling reactions, which form C-C bonds between aryl halides and alkenes. dergipark.org.tr Given the structural similarities, it is plausible that PPD-ligated palladium complexes could also serve as effective catalysts for Heck and similar reactions.

Furthermore, the general class of transition metal-phosphine complexes catalyzes a wide array of reactions, including Sonogashira and Buchwald-Hartwig couplings. nih.gov The electron-donating properties and steric profile of Phenyl phosphorodiamidate could be tuned to influence the outcome and efficiency of these catalytic processes. The exploration of PPD and its derivatives in a broader range of catalytic reactions remains a field with potential for new discoveries. eie.gr

Biological Activity and Biochemical Mechanism Studies of Phenyl Phosphorodiamidate

Phenyl Phosphorodiamidate as a Urease Inhibitor: Mechanistic Elucidation

Phenyl phosphorodiamidate is a well-characterized organophosphorus compound that functions as a powerful inhibitor of urease, a nickel-dependent metalloenzyme. wikipedia.organimbiosci.org Its structural similarity to urea (B33335), the natural substrate of urease, allows it to effectively target the enzyme's active site. wikipedia.orgresearchgate.net The mechanism of inhibition is multifaceted, involving direct interaction with the catalytic nickel ions, mimicking the transition state of urea hydrolysis, and inducing conformational changes in the enzyme.

Molecular Basis of Urease Active Site Interaction and Chelation with Nickel Ions

The catalytic core of urease features a dinickel center, where two Ni(II) ions are crucial for the hydrolysis of urea. nih.govman.poznan.pl Phenyl phosphorodiamidate exerts its inhibitory effect by directly interacting with this bimetallic center. international-agrophysics.org The mechanism involves the inhibitor acting as a chelating agent for the nickel ions. The electronegative oxygen and nitrogen atoms within the phosphorodiamidate structure can form coordinate bonds with the two nickel ions, effectively blocking the active site. nih.gov

Studies on Klebsiella aerogenes urease propose that slow-binding inhibitors like PPDA form complexes that bridge the two active site nickel ions. nih.govresearchgate.net More detailed structural studies on urease from Bacillus pasteurii have shown that PPDA first undergoes hydrolysis to diamidophosphoric acid (DAP). man.poznan.pl This resulting molecule, a tetrahedral transition-state analogue of urea, is the species that binds to the dinickel center in an unprecedented mode. man.poznan.pl This binding of the transition-state analogue is stabilized by several non-covalent interactions, including hydrogen bonds, which contribute to the formation of a stable enzyme-inhibitor complex. nih.gov This interaction effectively sequesters the nickel ions, rendering the enzyme catalytically inactive.

Kinetic Analysis of Urease Inhibition (e.g., Michaelis Constant (K_m), Maximum Reaction Velocity (V_max), Mixed Inhibition)

Kinetic studies have been instrumental in defining the nature of urease inhibition by Phenyl phosphorodiamidate. Analysis of its effect on soil urease kinetics demonstrates that PPDA behaves as a mixed inhibitor. tandfonline.comresearchgate.netunirioja.es In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of action is characterized by an increase in the Michaelis constant (K_m) and a decrease in the maximum reaction velocity (V_max). tandfonline.comresearchgate.net An increased K_m suggests a lower affinity of the enzyme for its substrate (urea) in the presence of the inhibitor, while a decreased V_max indicates a reduction in the catalytic rate. pharmaguideline.com

Table 1: Kinetic Parameters of Urease Inhibition by Phenyl Phosphorodiamidate (PPDA)

| Enzyme Source | Inhibition Type | Effect on K_m | Effect on V_max | Dissociation Constant (K_i) |

|---|---|---|---|---|

| Soil Urease | Mixed | Increase | Decrease | Not specified |

| Klebsiella aerogenes Urease | Slow-binding Competitive | Increase | No change | 94 pM |

| Helicobacter pylori Urease | Slow-binding | Not specified | Not specified | Not specified |

Inhibition of Bacterial Ureases (e.g., Helicobacter pylori, Klebsiella aerogenes, Bacillus pasteurii)

Phenyl phosphorodiamidate has demonstrated significant inhibitory activity against ureases from various pathogenic bacteria, which rely on this enzyme for survival and virulence.

Helicobacter pylori : This bacterium colonizes the acidic environment of the human stomach, using urease to generate ammonia (B1221849) and neutralize gastric acid. dovepress.com Substituted phenyl phosphorodiamidates have been shown to be effective slow-binding inhibitors of H. pylori urease. epa.gov The rate of inhibition by these compounds is strongly correlated with the acidity (pKa) of the corresponding phenol (B47542), suggesting a covalent but reversible inhibition mechanism. epa.gov

Klebsiella aerogenes : The urease from this bacterium is potently inhibited by PPDA, which acts as a slow-binding competitive inhibitor with an extremely low dissociation constant of 94 pM. nih.govresearchgate.net The tight binding of PPDA was utilized to demonstrate that the enzyme possesses two active sites per molecule. nih.govresearchgate.net

Bacillus pasteurii (now Sporosarcina pasteurii): Urease from this bacterium has been a key model for structural studies. Crystallographic analyses have shown that PPDA's hydrolysis product, diamidophosphoric acid, binds tenaciously to the dinickel active site, locking the enzyme in an inactive conformation. man.poznan.plresearchgate.net

Inhibition of Plant Ureases (e.g., Jack Bean Urease)

The most extensively studied plant urease is that from the jack bean (Canavalia ensiformis). This enzyme was the first to be crystallized and shown to contain nickel. man.poznan.pl Phenyl phosphorodiamidate is also a highly effective inhibitor of jack bean urease (JBU). It is classified as a slow, tight-binding inhibitor of this plant-derived enzyme. epa.gov In a comparative screening of various urease inhibitors, PPDA was found to be 100% effective in inhibiting the activity of purified jack bean urease, highlighting its potency against ureases from both plant and bacterial sources. nih.gov

Comparative Efficacy and Mode of Action with Other Urease Inhibitors

The inhibitory potential of Phenyl phosphorodiamidate is best understood when compared with other known urease inhibitors.

Acetohydroxamic acid (AHA) : AHA is a slow-binding competitive inhibitor, but it binds far less tightly to K. aerogenes urease (dissociation constant of 2.6 µM) than PPDA (94 pM). nih.gov While AHA is one of the few urease inhibitors to have been used clinically, its application is limited by side effects. researchgate.netfrontiersin.org

N-(n-butyl)thiophosphoric triamide (NBPT) : Both PPDA and NBPT are considered highly efficient, transition-state analogue inhibitors. nih.gov However, a key difference lies in their mechanism of activation. PPDA is an active inhibitor itself, whereas NBPT requires oxidation to its analogue, NBPTO, to become a more potent inhibitor. nih.gov This difference was evident in a study where PPDA showed 100% inhibition of jack bean urease, while NBPT was significantly less effective under the same conditions. nih.gov In soil applications, PPDA has been found to be a more promising inhibitor than NBPT under water-logged conditions. researchgate.net

Hydroquinone (HQ) : Compared to hydroquinone, PPDA demonstrates a more potent inhibitory effect on soil urease and a longer duration of action. animbiosci.orgresearchgate.net

Table 2: Comparative Efficacy of Urease Inhibitors

| Inhibitor | Target Urease | Mode of Action/Inhibition Type | Relative Potency/Efficacy |

|---|---|---|---|

| Phenyl phosphorodiamidate (PPDA) | Bacterial, Plant, Soil | Mixed / Slow-binding Competitive; Transition-state analogue | Very high; Tighter binding than AHA; More effective than NBPT in some conditions. |

| Acetohydroxamic Acid (AHA) | Bacterial | Slow-binding Competitive | Moderate; Significantly weaker binding than PPDA. nih.gov |

| N-(n-butyl)thiophosphoric triamide (NBPT) | Bacterial, Plant, Soil | Transition-state analogue (requires oxidation) | High, but generally less effective than PPDA unless oxidized. nih.gov |

| Hydroquinone (HQ) | Soil | Binds to active site | Lower potency and shorter duration of action compared to PPDA. researchgate.net |

Inhibitory Effects of Phenyl Phosphorodiamidate on Other Enzymes

While the primary focus of phenyl phosphorodiamidate (PPD) research has often been on its role as a urease inhibitor, its interactions with other enzyme systems are of significant interest to fully understand its biochemical profile.

Allophanate (B1242929) Hydrolase Inhibition and Covalent Modification Mechanisms

Currently, there is a lack of specific studies in the available scientific literature detailing the inhibitory effects of phenyl phosphorodiamidate on allophanate hydrolase or the mechanisms of covalent modification involved. Allophanate hydrolase is a crucial enzyme in the urea degradation pathway in many organisms, catalyzing the conversion of allophanate to ammonia and carbon dioxide. Given PPD's known role in inhibiting urease, another enzyme in urea metabolism, investigating its potential interaction with allophanate hydrolase presents a valuable area for future research. Such studies would be essential to determine if PPD has a broader impact on urea metabolism beyond urease inhibition and to elucidate the potential for covalent modification of the allophanate hydrolase active site.

Inhibition of Protein Tyrosine Phosphatases by Phenyl Phosphorodiamidate Derivatives

The scientific literature currently lacks direct studies on the inhibitory activity of phenyl phosphorodiamidate or its derivatives against protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play critical roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues. The inhibition of specific PTPs is a major area of drug discovery for various diseases, including cancer and diabetes. While a wide array of compounds have been investigated as PTP inhibitors, there is no readily available research to suggest that phenyl phosphorodiamidate derivatives have been explored for this purpose. Future investigations could explore whether the phosphorodiamidate moiety can be adapted to target the active sites of PTPs.

Modulation of Oxidative Stress and Antioxidant Properties by Phenyl Phosphorodiamidate Derivatives

There is currently a gap in the scientific literature regarding the direct antioxidant properties of phenyl phosphorodiamidate and its derivatives or their role in modulating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. While various classes of chemical compounds have been studied for their antioxidant potential, research has yet to specifically address whether phenyl phosphorodiamidate derivatives possess the ability to scavenge free radicals or influence cellular antioxidant defense mechanisms.

Antiparasitic Activity Investigations of Phenyl Phosphorodiamidate Derivatives

While direct studies on the antiparasitic activity of phenyl phosphorodiamidate derivatives are limited, research on structurally related phosphoramidate (B1195095) compounds has shown promising results against several parasites.

N-benzylated phosphoramidate esters, developed as analogues of the antimalarial compound fosmidomycin, have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. These compounds exhibited IC₅₀ values in the low micromolar range against both parasites. researchgate.net

Furthermore, selenophosphoramidate derivatives have been synthesized and evaluated for their leishmanicidal activity against Leishmania infantum. Several of these compounds showed promising in vitro activity against the amastigote stage of the parasite. mdpi.com These findings suggest that the phosphoramidate scaffold could be a valuable starting point for the development of novel antiparasitic agents. However, further research is required to specifically investigate the potential of phenyl phosphorodiamidate derivatives in this therapeutic area.

Physiological Impacts and Mechanisms of Action in Biological Systems (e.g., Ruminant Epithelium Electrophysiology)

Phenyl phosphorodiamidate (PPD) has been shown to have significant physiological effects on the electrophysiology of the ruminant epithelium. An in vitro study using Ussing chambers to investigate the impact of PPD on isolated sheep rumen epithelium revealed that mucosal application of PPD adversely affects the tissue's barrier and transport functions. researchgate.net

Table 1: Effects of Phenyl Phosphorodiamidate on Rumen Epithelium Electrophysiology

| Parameter | Effect of Phenyl Phosphorodiamidate | Implication |

| Transepithelial Potential Difference | Decrease | Altered ion transport |

| Short-Circuit Current | Decrease | Reduced active ion transport |

| Epithelial Tissue Conductance | Increase | Impaired barrier function |

This table summarizes the findings from the in vitro study on sheep rumen epithelium.

Prodrug Design and Bioactivation Mechanisms Utilizing Phenyl Phosphorodiamidate Moieties

The use of the phenyl phosphorodiamidate moiety as a component in prodrug design and the specific mechanisms of its bioactivation are not well-documented in the current scientific literature. Prodrugs are inactive compounds that are converted into their active forms within the body, often to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. The design of effective prodrugs relies on predictable and efficient bioactivation mechanisms. While the phosphorodiamidate group has been explored in other contexts, its specific application in the phenyl phosphorodiamidate form for targeted drug delivery and release has not been a significant focus of published research. Future studies could explore the potential of enzymatic or chemical cleavage of the phenyl phosphorodiamidate structure to release an active pharmacological agent in a controlled manner.

Antiviral Efficacy and Mechanism of Phosphorodiamidate Prodrugs (e.g., Anti-HIV Activity)

Phosphorodiamidate prodrugs of nucleoside analogs have demonstrated markedly improved antiviral activity, especially against the Human Immunodeficiency Virus (HIV). Nucleoside analogs require conversion into their 5'-triphosphate form to be active, a process that involves three phosphorylation steps. The initial phosphorylation is often the rate-limiting step and can be inefficient, hindering the drug's efficacy.

The phosphorodiamidate approach circumvents this initial step by delivering the nucleoside analog as a 5'-monophosphate mimic. This strategy has proven to be a powerful tool for enhancing biological activity and extending the biological profile of several nucleoside analogs. For instance, phosphorodiamidate prodrugs of ddA, d4T, abacavir, and acyclovir (B1169) have shown improved activity against HIV-1 and/or HIV-2 compared to their parent nucleosides. nih.govnih.gov One study reported that a specific phosphorodiamidate prodrug of 3TC exhibited potent anti-HIV activity with an EC50 value of 0.0083 µM against HIV-1 and 0.013 µM against HIV-2. researchgate.net

The proposed mechanism for the bioactivation of these phosphorodiamidate prodrugs involves a series of intracellular steps:

Enzyme-Mediated Ester Hydrolysis : An esterase or carboxypeptidase-type enzyme cleaves one of the two ester groups on the phosphorodiamidate moiety. nih.gov

Intramolecular Cyclization : The resulting carboxylate anion attacks the phosphorus atom, leading to the displacement of the second amino acid and the formation of a five-membered ring intermediate. nih.gov

Spontaneous Hydrolysis : The cyclic intermediate is then hydrolyzed, yielding a charged phosphoramidate intermediate. nih.gov

P-N Bond Cleavage : Finally, a phosphoramidase-type enzyme cleaves the bond between the phosphorus and the nucleoside's amino group, releasing the active 5'-monophosphate of the nucleoside analog inside the cell. nih.gov

This intracellular delivery and activation mechanism not only bypasses the often inefficient initial phosphorylation but also increases the lipophilicity of the drug, potentially leading to better cell penetration via passive diffusion. nih.gov

Table 1: Anti-HIV Activity of Selected Phosphorodiamidate Prodrugs

| Parent Nucleoside | Prodrug | Virus | EC50 (µM) | Reference |

|---|---|---|---|---|

| 3TC (Lamivudine) | Prodrug (21) | HIV-1 | 0.0083 | researchgate.net |

| 3TC (Lamivudine) | Prodrug (21) | HIV-2 | 0.013 | researchgate.net |

Anticancer Activity and Bioactivation Pathways of Phosphorodiamidate Prodrugs

The phosphorodiamidate prodrug strategy has also been applied to nucleoside analogs used in cancer chemotherapy. nih.gov Many nucleoside analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the growth and division of rapidly proliferating cancer cells. nih.gov However, their clinical utility can be limited by the same phosphorylation-dependent activation required for antiviral agents.

By delivering the active monophosphate form of the anticancer nucleoside analog directly into tumor cells, phosphorodiamidate prodrugs can overcome resistance mechanisms associated with poor phosphorylation and enhance therapeutic efficacy. Research has demonstrated that this approach can lead to an inhibitory effect on the proliferation of various tumor cell lines. nih.gov

The bioactivation pathway for these anticancer prodrugs is believed to be the same as that for the antiviral agents. nih.gov A prodrug, being an inactive or less active form of a drug, is metabolized into its active form after administration. researchgate.net In the case of phosphorodiamidate prodrugs, the phosphorous-nitrogen bonds are cleaved intracellularly by phosphoramidases to release the active monophosphate. researchgate.net This targeted delivery is crucial in oncology, as it aims to increase the concentration of the active drug in tumor cells while minimizing exposure to healthy tissues, thereby potentially reducing systemic toxicity. mdpi.com The development of prodrugs activated by enzymes that are overexpressed in the tumor microenvironment is a key strategy in modern cancer therapy. mdpi.comnih.gov

Studies have validated the phosphorodiamidate approach as a broadly applicable monophosphate prodrug strategy in the anticancer field, showing improved activity for several nucleoside analogs in various cancer cell line assays. nih.govnih.gov

Table 2: Bioactivation Pathway of Phosphorodiamidate Prodrugs

| Step | Description | Mediator |

|---|---|---|

| 1 | Ester Hydrolysis | Esterase or Carboxypeptidase-type enzyme |

| 2 | Intramolecular Cyclization & Displacement | Spontaneous |

| 3 | Hydrolysis of Cyclic Intermediate | Spontaneous |

| 4 | P-N Bond Cleavage | Phosphoramidase-type enzyme |

Applications of Phenyl Phosphorodiamidate in Agronomy and Environmental Science

Enhancement of Nitrogen Use Efficiency in Agricultural Systems

Nitrogen is a critical nutrient for plant growth, and urea (B33335) is a widely used nitrogen fertilizer. nbinno.com However, a significant portion of the nitrogen from urea can be lost to the environment before it can be absorbed by crops, leading to low nitrogen use efficiency (NUE). nbinno.commdpi.comnih.gov Phenyl phosphorodiamidate addresses this issue by inhibiting the activity of the urease enzyme. nbinno.com

Urease, which is ubiquitous in soils, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The resulting ammonia is highly volatile and can be lost to the atmosphere. nbinno.com PPD slows down this conversion process, ensuring that nitrogen remains in the soil in a less volatile form for a longer period. nbinno.com This delayed conversion allows for a more synchronized release of nitrogen with the crop's demand, thereby enhancing the proportion of applied nitrogen that is taken up by the plant. nbinno.com The benefits of this improved NUE include potentially higher crop yields and better crop quality due to a more sustained nitrogen supply. nbinno.com By minimizing nitrogen losses, farmers can also potentially reduce fertilizer application rates without compromising yield, leading to cost savings. nbinno.com

Reduction of Ammonia Volatilization from Urea Fertilizers

Ammonia volatilization is a major pathway of nitrogen loss from urea-based fertilizers, contributing to air pollution and reducing the economic and agronomic value of the fertilizer. nbinno.com Phenyl phosphorodiamidate is effective in mitigating these losses. As a urease inhibitor, PPD directly targets the enzymatic process responsible for the rapid conversion of urea to ammonia. nbinno.com By slowing this conversion, PPD reduces the concentration of ammonia in the soil at any given time, thereby lowering the potential for its volatilization into the atmosphere. nbinno.com

The effectiveness of Phenyl phosphorodiamidate in reducing ammonia volatilization has been evaluated in various field and laboratory studies, which have shown that its performance can be influenced by several environmental factors.

Influence of Soil Properties:

| Soil Property | Influence on PPD Efficacy | Key Findings |

| pH | High pH can reduce efficacy | PPD was found to be less effective in reducing ammonia volatilization on a soil with a high pH and low titratable acidity. cabidigitallibrary.org These conditions favor high rates of ammonia loss from untreated urea. cabidigitallibrary.org Soil pH was identified as a significant factor, accounting for 33% of the variance in the effectiveness of PPD. cabidigitallibrary.org |

| Titratable Acidity (TA) | Low TA can reduce efficacy | Titratable acidity was another crucial property, explaining 29% of the variance in PPD's performance. cabidigitallibrary.org |

| Moisture Content | Both high and low moisture can impact efficacy | The percentage of moisture content and moisture loss were also found to be significant variables influencing the effectiveness of PPD. cabidigitallibrary.org |

| Cation Exchange Capacity (CEC) and % Nitrogen | Part of a multifactorial influence | When combined with pH, these factors explained up to 86% of the variance in PPD's ability to reduce ammonia loss. cabidigitallibrary.org |

In a study using 20 different soils from Northern Ireland, the effectiveness of PPD in reducing the maximum ammonia loss varied from 0% to 91%, with an average reduction of 30% for a 0.5% PPD concentration and 36% for a 1% concentration. cabidigitallibrary.org This wide range highlights the significant impact of soil properties on the inhibitor's performance. The same study noted that PPD delayed the time to reach the maximum rate of ammonia loss by an average of 2.5 to 2.8 days. cabidigitallibrary.org

By improving nitrogen availability and reducing nitrogen loss, the application of urease inhibitors like Phenyl phosphorodiamidate can positively influence crop growth and yield. While specific data on PPD's direct impact on rice and wheat yield from the provided search results is limited, the general principle is that enhanced nitrogen use efficiency leads to better crop performance.

For instance, studies on other urease inhibitors have demonstrated increased nitrogen recovery in maize-wheat rotations and perennial ryegrass. frontiersin.org The sustained availability of nitrogen throughout the critical growth stages of crops like rice and wheat is essential for achieving optimal yields. nbinno.com By preventing rapid nitrogen loss, PPD helps to ensure that the nutrient is available when the plant needs it most, which can translate to improved growth parameters and ultimately, higher grain production.

Mitigation Strategies for Greenhouse Gas Emissions in Agricultural Practices

Agricultural activities are a significant source of greenhouse gas emissions, including nitrous oxide (N₂O), a potent greenhouse gas. While Phenyl phosphorodiamidate's primary role is as a urease inhibitor to reduce ammonia volatilization, this action can have indirect effects on the nitrogen cycle and, consequently, on greenhouse gas emissions.

By slowing the conversion of urea to ammonium (B1175870), PPD can influence the subsequent nitrification process, where ammonium is converted to nitrate. This, in turn, can affect denitrification, the process that produces nitrous oxide. Research has shown that the application of urease inhibitors can lead to a decrease in N₂O emissions. For example, one study observed that the urease inhibitor PPDA decreased ammonia volatilization by 9% after 10 days of incubation. animbiosci.org While this study did not directly measure the impact of PPD on N₂O, the principle is that by keeping nitrogen in the stable ammonium form for longer, the substrate for nitrification and subsequent denitrification is limited, potentially reducing N₂O emissions. The combined use of urease and nitrification inhibitors has been shown to be particularly effective in lowering N₂O emissions. animbiosci.org

Environmental Fate and Persistence of Phenyl Phosphorodiamidate in Soil-Water Systems

The hydrolysis of Phenyl phosphorodiamidate is a key process governing its persistence. Studies on the hydrolysis of PPD are important for determining its stability and, therefore, the duration of its inhibitory effect on the urease enzyme. While detailed specifics on its degradation pathways and half-life in various soil and water systems were not extensively available in the provided search results, the need for such studies is highlighted by research focusing on the high-performance liquid chromatographic determination and hydrolysis of PPD. acs.org The persistence of PPD will ultimately depend on factors such as soil type, temperature, moisture, and microbial activity.

Advanced Analytical and Computational Research on Phenyl Phosphorodiamidate

Spectroscopic Characterization Techniques for Phenyl Phosphorodiamidate and its Derivatives

Spectroscopy is a cornerstone in the study of phenyl phosphorodiamidate, providing fundamental information about its structure, bonding, and chemical transformations. Various spectroscopic methods are employed to probe different aspects of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR for Reaction Monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds. ³¹P NMR, in particular, is highly effective for studying phenyl phosphorodiamidate due to the 100% natural abundance and spin ½ nucleus of phosphorus, which results in sharp, easily interpretable signals over a wide range of chemical shifts. researchgate.nethuji.ac.iloxinst.com

The chemical shift in ³¹P NMR is highly sensitive to the coordination number and electronic environment of the phosphorus atom, making it an excellent probe for structural elucidation. researchgate.net For phosphoramides like phenyl phosphorodiamidate, characteristic chemical shifts are readily observed. This technique is not only used for final product characterization but has also become a routine method for real-time reaction monitoring. researchgate.netnih.gov By tracking the appearance of product signals and the disappearance of reactant signals, researchers can gain insights into reaction kinetics, identify transient intermediates, and determine product yields. researchgate.netnih.gov For instance, the progress of reactions involving organophosphorus compounds can be followed by observing the formation of phosphonium (B103445) salts as reactive intermediates. researchgate.net While standard ³¹P NMR spectra are often acquired with ¹H decoupling to simplify the spectrum, observing the proton couplings can provide additional structural information. huji.ac.il

Table 1: Representative ³¹P NMR Data for Phosphoramide Compounds

| Compound Type | Typical ³¹P Chemical Shift (ppm) | Notes |

|---|---|---|

| Phosphoramide | 10.49 | Value for a related compound, C₆H₅OP(O)[NHCH(CH₃)₂]₂. um.ac.ir |

Mass Spectrometry (MS) for Reaction Intermediate Identification and Degradation Product Analysis

Mass spectrometry (MS) is a vital analytical technique used for both qualitative and quantitative analysis, enabling the identification of unknown compounds and the determination of molecular structures by observing fragmentation patterns. arcjournals.org In the context of phenyl phosphorodiamidate research, MS is particularly valuable for identifying reaction intermediates and characterizing degradation products that may form under various environmental conditions. mdpi.com

Techniques such as Ultra-Performance Liquid Chromatography coupled with a mass spectrometer (UPLC-MS) allow for the separation of complex mixtures followed by the identification of individual components. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of degradation products and intermediates. mdpi.com Tandem mass spectrometry (MS/MS) methods, involving the fragmentation of selected ions, can elucidate the structure of these transient or low-concentration species. This approach has been successfully used to detect covalent intermediates in other complex chemical systems. nih.gov

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. arcjournals.orgnih.gov It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. arcjournals.org For phenyl phosphorodiamidate, the IR spectrum provides a unique "fingerprint" characterized by absorptions corresponding to its specific structural features.

Key vibrational bands expected in the IR spectrum of phenyl phosphorodiamidate include those for P=O (phosphoryl), P-N (phosphorus-nitrogen), P-O-C (phosphorus-oxygen-carbon), N-H (amine), and C=C (aromatic ring) bonds. The complexity of the spectrum in the 1450 to 600 cm⁻¹ region, known as the fingerprint region, provides a distinctive pattern useful for identification. arcjournals.org The positions of these bands can be influenced by factors such as hydrogen bonding, which is a significant intermolecular force in phenyl phosphorodiamidate crystals. iucr.org

Table 2: Expected IR Absorption Frequencies for Phenyl Phosphorodiamidate Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Phosphoryl | P=O | 1300 - 1250 |

| Amine | N-H | 3500 - 3300 (stretch) |

| Phosphorus-Nitrogen | P-N | 900 - 700 |

| Phenyl Ester | P-O-C | 1050 - 990 |

X-ray Crystallographic Studies of Phenyl Phosphorodiamidate Structures and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and bonding in phenyl phosphorodiamidate.

A detailed single-crystal X-ray diffraction study of phenyl phosphorodiamidate has been performed, revealing its precise molecular geometry and crystal packing. iucr.org The study showed that the crystals are orthorhombic and provided key structural parameters. iucr.org A significant finding was the difference in the lengths of the two P-N bonds (1.604 Å and 1.628 Å), which is attributed to different hydrogen-bonding environments for the two nitrogen atoms. iucr.org The analysis also determined the lengths of the P=O (1.482 Å) and P-O(C₆H₅) (1.598 Å) bonds. iucr.org The molecules are linked by a network of N-H···O and N-H···N hydrogen bonds, forming double sheets within the crystal lattice. iucr.org

Table 3: Crystallographic Data for Phenyl Phosphorodiamidate iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₉N₂O₂P |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.99 |

| b (Å) | 34.02 |

| c (Å) | 5.97 |

Table 4: Selected Bond Lengths in Phenyl Phosphorodiamidate iucr.org

| Bond | Length (Å) |

|---|---|

| P=O | 1.482 |

| P-O(Ph) | 1.598 |

| P-N(1) | 1.604 |

Chromatographic Methods for Phenyl Phosphorodiamidate Analysis and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For phenyl phosphorodiamidate, HPLC is the standard method for assessing its purity. Commercial suppliers often specify the purity of phenyl phosphorodiamidate as determined by HPLC. laboratoriumdiscounter.nl

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar organic compounds like phenyl phosphorodiamidate. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By optimizing parameters such as the column type, mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures), flow rate, and detector wavelength, a sharp, well-resolved peak for phenyl phosphorodiamidate can be obtained. indexcopernicus.com The method's specificity can be confirmed by ensuring that no interfering peaks from impurities or excipients co-elute with the main analyte peak. indexcopernicus.com Method validation according to established guidelines ensures linearity, accuracy, and precision for reliable quantification and purity assessment. indexcopernicus.com

Computational Chemistry Approaches in Phenyl Phosphorodiamidate Research

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental studies. mdpi.com These in silico techniques are used to investigate molecular properties that can be difficult to measure directly, such as electronic structure, reaction pathways, and spectroscopic parameters. mdpi.comnih.gov

For phenyl phosphorodiamidate, computational methods can be employed to:

Optimize Molecular Geometry: Calculate the lowest-energy three-dimensional structure and compare the resulting bond lengths and angles with experimental data from X-ray crystallography. researchgate.net

Predict Spectroscopic Properties: Compute vibrational frequencies to aid in the assignment of experimental IR spectra and calculate NMR chemical shifts to compare with experimental values. researchgate.net

Analyze Electronic Structure: Investigate the nature of chemical bonding through methods like Natural Bond Orbital (NBO) analysis and map the molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic character. researchgate.net

Elucidate Reaction Mechanisms: Model the energy profiles of chemical reactions involving phenyl phosphorodiamidate to understand its reactivity, identify transition states, and calculate activation energies. mdpi.com This approach has been combined with experimental techniques like in situ ³¹P NMR to provide a comprehensive mechanistic picture of reactions involving organophosphorus compounds. nih.gov

By combining experimental data with computational predictions, researchers can achieve a more complete and nuanced understanding of the chemical and physical properties of phenyl phosphorodiamidate. nih.govweizmann.ac.il

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and the nature of the interactions. For Phenyl phosphorodiamidate and related phosphoramides, docking studies have been instrumental in understanding their inhibitory mechanism against enzymes like urease.

Urease, a nickel-containing enzyme, is a key target for inhibition in the treatment of diseases caused by bacteria such as Helicobacter pylori epa.gov. Docking simulations of various phosphoramides have been performed to explore their binding within the urease active site. These studies consistently show that the phosphoramidate (B1195095) moiety plays a crucial role in coordinating with the two nickel ions in the enzyme's active site, mimicking the binding of the natural substrate, urea (B33335).

Research on bisphosphoramide derivatives, which are structurally related to Phenyl phosphorodiamidate, revealed that these compounds can occupy the entire binding pocket of the enzyme. This extensive interaction is thought to reduce the formation of the enzyme-substrate complex, leading to potent inhibition nih.gov. The key interactions typically observed in these docking studies involve hydrogen bonds between the amide groups of the ligand and key amino acid residues in the active site, such as histidine, alanine, and aspartic acid ekb.egmdpi.com. The phenyl group of the inhibitor often engages in hydrophobic or π-π stacking interactions with aromatic residues, further stabilizing the ligand-enzyme complex ekb.eg.

The binding affinity, often expressed as a docking score or binding energy (ΔG), quantifies the stability of the ligand-receptor complex. For potent urease inhibitors, these values are typically in the range of -7 to -10 kcal/mol mdpi.comnih.gov.

Table 1: Representative Molecular Docking Interactions of Phosphoramide-based Urease Inhibitors

| Interacting Ligand Group | Key Enzyme Residues | Type of Interaction | Reference |

|---|---|---|---|

| Phosphoryl Group (P=O) | Ni(II) ions, Histidine | Coordination, Hydrogen Bonding | nih.gov |

| Amide Groups (-NH₂) | Histidine, Aspartic Acid | Hydrogen Bonding | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity nih.gov. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) extend this by considering the 3D properties of molecules, such as their steric and electrostatic fields nih.govnih.gov.

A QSAR analysis conducted on a series of bisphosphoramide derivatives as urease inhibitors highlighted key structural features that govern their inhibitory potency. The study revealed that the presence of aromatic rings and phosphoryl (P=O) functional groups significantly influences the interaction between the inhibitor and the urease enzyme nih.gov. Such models help quantify the contributions of different molecular properties (e.g., polarity, topology) to the biological activity, guiding the synthesis of more effective inhibitors nih.gov.

CoMFA is a 3D-QSAR technique used to produce contour maps that visualize the regions around a molecule where modifications to steric and electrostatic properties would likely enhance or decrease biological activity chemrevlett.comresearchgate.net.

Steric Contour Maps : Typically show regions where bulky substituents are favored (often colored green) or disfavored (often colored yellow) for enhancing activity.

Electrostatic Contour Maps : Indicate areas where positive charge is favorable (blue contours) and where negative charge is favorable (red contours).

While a specific CoMFA study on Phenyl phosphorodiamidate was not found, this methodology has been successfully applied to other classes of enzyme inhibitors nih.govresearchgate.net. For phosphorodiamidates, a CoMFA analysis would likely show that electropositive potential near the phosphoryl group is critical for interaction with the negatively charged residues and nickel ions in the urease active site. The contour maps would also highlight specific regions around the phenyl ring where bulky or electron-withdrawing/donating groups could be added to improve inhibitory activity nih.gov.

Table 2: Key Parameters in a Typical 3D-QSAR Study

| Parameter | Description | Typical Value for a Robust Model | Reference |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; indicates the predictive power of the model. | > 0.5 | nih.govresearchgate.net |

| r² (or r²ncv) | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. | > 0.9 | nih.govresearchgate.net |

| r²pred | Predictive correlation coefficient for an external test set; indicates the model's ability to predict the activity of new compounds. | > 0.6 | nih.govresearchgate.net |

| Field Contributions | The percentage contribution of steric, electrostatic, and other fields to the QSAR model. | Varies depending on the ligand-receptor system. | nih.gov |

Theoretical Calculations of Electronic Structure, Conformational Dynamics, and Energetics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule, such as its electronic structure, stability of different conformations, and energetic profile youtube.com.

Electronic Structure: DFT calculations can be used to determine the geometry and electronic properties of Phenyl phosphorodiamidate. These calculations provide optimized molecular structures, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational method ijcce.ac.ir. Key electronic descriptors that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful as it reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for understanding intermolecular interactions, such as those with an enzyme active site semanticscholar.org.

Conformational Dynamics and Energetics: Phenyl phosphorodiamidate possesses rotational freedom around its P-O and P-N bonds, allowing it to adopt various conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them nih.govresearchgate.net. This conformational analysis is crucial because the biologically active conformation—the one that binds to the enzyme—is not necessarily the lowest energy conformation in solution researchgate.net. By calculating the conformational free energies, researchers can predict the relative populations of different conformers and understand how structural modifications might influence the molecule's flexibility and preferred shape.

Table 3: Theoretical Properties Calculable for Phenyl phosphorodiamidate

| Property | Computational Method | Information Gained | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Bond lengths, bond angles, dihedral angles for the most stable structure. | ijcce.ac.ir |

| Electronic Properties | DFT, TD-DFT | Molecular electrostatic potential, HOMO-LUMO gap, charge distribution, excitation energies. | semanticscholar.orgscirp.org |

| Conformational Energy | Molecular Mechanics, DFT | Relative energies of different conformers, rotational energy barriers. | nih.gov |

| Vibrational Frequencies | DFT | Predicted infrared (IR) spectrum, confirmation of stable minima on the potential energy surface. | ijcce.ac.ir |